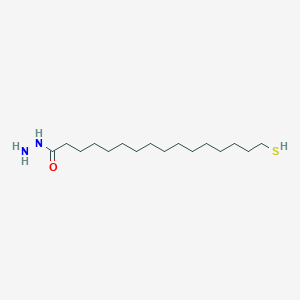
16-Sulfanylhexadecanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Sulfanylhexadecanehydrazide: is an organic compound characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-CONHNH2) attached to a hexadecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Sulfanylhexadecanehydrazide typically involves the reaction of hexadecanoyl chloride with hydrazine hydrate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hexadecanoyl hydrazide, which is then treated with thiol reagents to introduce the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: 16-Sulfanylhexadecanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Applications De Recherche Scientifique
Chemistry: 16-Sulfanylhexadecanehydrazide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological molecules makes it a promising candidate for further investigation.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its unique chemical properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 16-Sulfanylhexadecanehydrazide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The hydrazide group can interact with carbonyl groups in biological molecules, leading to the formation of hydrazones. These interactions can modulate various biochemical pathways, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Hexadecanoyl hydrazide: Lacks the sulfanyl group but shares the hydrazide functionality.
16-Sulfanylhexadecanoic acid: Contains the sulfanyl group but lacks the hydrazide functionality.
Hexadecane-1-thiol: Contains the sulfanyl group but lacks the hydrazide functionality.
Uniqueness: 16-Sulfanylhexadecanehydrazide is unique due to the presence of both the sulfanyl and hydrazide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
404832-47-9 |
|---|---|
Formule moléculaire |
C16H34N2OS |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
16-sulfanylhexadecanehydrazide |
InChI |
InChI=1S/C16H34N2OS/c17-18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-20/h20H,1-15,17H2,(H,18,19) |
Clé InChI |
RIIYECJRDZTMED-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCC(=O)NN)CCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)


![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
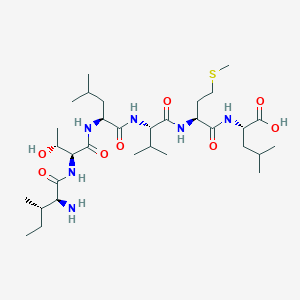
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
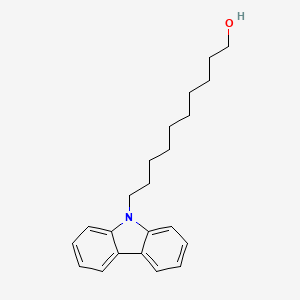
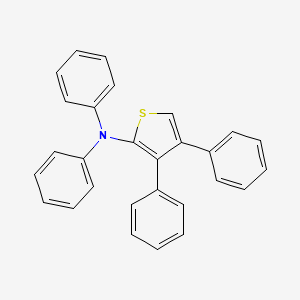
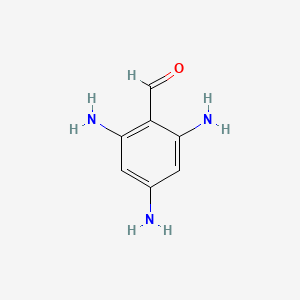
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)

